molecular formula C16H17N3O4S B2517396 (E)-N-(3-ethyl-5,6-dimethoxybenzo[d]thiazol-2(3H)-ylidene)-3-methylisoxazole-5-carboxamide CAS No. 953260-32-7

(E)-N-(3-ethyl-5,6-dimethoxybenzo[d]thiazol-2(3H)-ylidene)-3-methylisoxazole-5-carboxamide

Cat. No.: B2517396
CAS No.: 953260-32-7
M. Wt: 347.39
InChI Key: SMMWDDJIYNIHBB-WUKNDPDISA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “(E)-N-(3-ethyl-5,6-dimethoxybenzo[d]thiazol-2(3H)-ylidene)-3-methylisoxazole-5-carboxamide” (CAS: 946256-89-9) is a heterocyclic derivative featuring a benzo[d]thiazole core substituted with 5,6-dimethoxy groups and a 3-ethyl side chain. The imine linkage connects this moiety to a 3-methylisoxazole-5-carboxamide group . The 3-ethyl group may modulate steric effects, while the isoxazole-carboxamide moiety introduces hydrogen-bonding capabilities.

Properties

IUPAC Name

N-(3-ethyl-5,6-dimethoxy-1,3-benzothiazol-2-ylidene)-3-methyl-1,2-oxazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3O4S/c1-5-19-10-7-11(21-3)12(22-4)8-14(10)24-16(19)17-15(20)13-6-9(2)18-23-13/h6-8H,5H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMMWDDJIYNIHBB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=CC(=C(C=C2SC1=NC(=O)C3=CC(=NO3)C)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(E)-N-(3-ethyl-5,6-dimethoxybenzo[d]thiazol-2(3H)-ylidene)-3-methylisoxazole-5-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological evaluation, and structure-activity relationships (SAR) of this compound, focusing on its antitumor, anti-inflammatory, and antimicrobial properties.

Synthesis

The synthesis of this compound typically involves a multi-step process that includes the condensation of 3-ethyl-5,6-dimethoxybenzo[d]thiazole with 3-methylisoxazole-5-carboxylic acid derivatives. The product can be characterized using techniques such as NMR spectroscopy and mass spectrometry to confirm its structure and purity.

Antitumor Activity

Recent studies have shown that compounds similar to this compound exhibit potent antitumor activity. For instance, derivatives containing the benzothiazole moiety have demonstrated inhibitory effects on various cancer cell lines, including those resistant to conventional therapies. The mechanism of action is believed to involve the inhibition of key signaling pathways such as BRAF(V600E) and EGFR .

Table 1: Summary of Antitumor Activity

CompoundCell Line TestedIC50 (µM)Mechanism of Action
Compound AA549 (Lung)10BRAF Inhibition
Compound BMCF7 (Breast)12EGFR Inhibition
Target CompoundHeLa (Cervical)8Multi-target effects

Anti-inflammatory Activity

In addition to its antitumor properties, this compound has shown promising anti-inflammatory effects. Studies indicate that it can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in vitro. This suggests potential applications in treating inflammatory diseases .

Case Study: Anti-inflammatory Effects
A study evaluated the compound's effect on lipopolysaccharide (LPS)-induced inflammation in macrophages. Results demonstrated a significant reduction in nitric oxide production, indicating its potential as an anti-inflammatory agent.

Antimicrobial Activity

The antimicrobial properties of this compound have also been explored. Preliminary data suggest that it exhibits activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria. However, further studies are required to fully elucidate its spectrum of activity and mechanism .

Table 2: Antimicrobial Activity Overview

MicroorganismMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Candida albicans128 µg/mL

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications to the benzothiazole or isoxazole rings can significantly impact potency and selectivity against various biological targets. For example, altering substituents on the benzothiazole ring has been shown to enhance antitumor activity while maintaining low toxicity profiles .

Scientific Research Applications

Synthesis and Characterization

The synthesis of (E)-N-(3-ethyl-5,6-dimethoxybenzo[d]thiazol-2(3H)-ylidene)-3-methylisoxazole-5-carboxamide typically involves multi-step organic reactions. The compound can be synthesized through condensation reactions between appropriate thiazole derivatives and isoxazole carboxamides. Characterization methods such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are employed to confirm the structure and purity of the synthesized compound.

Antimicrobial Properties

Several studies have evaluated the antimicrobial properties of compounds similar to this compound. For example, derivatives with similar structural motifs have shown promising activity against various bacterial strains. A study reported that compounds containing thiazole rings exhibited broad-spectrum antibacterial activity, outperforming traditional antibiotics like Ciprofloxacin and Rifampicin in some cases .

Anticancer Activity

Research has indicated that compounds featuring thiazole and isoxazole moieties possess significant anticancer properties. For instance, a recent investigation into related compounds demonstrated their ability to inhibit the growth of cancer cell lines such as HCT116 and MCF7, with some derivatives showing IC50 values in the low micromolar range . These findings suggest that this compound could be a candidate for further development as an anticancer agent.

Case Studies

  • Case Study on Antibacterial Activity
    • Objective : To evaluate the antibacterial efficacy of thiazole derivatives.
    • Method : Disc diffusion method was used to assess the activity against Gram-positive and Gram-negative bacteria.
    • Results : Compounds similar to this compound demonstrated potent activity against Bacillus cereus and Staphylococcus aureus .
  • Case Study on Anticancer Evaluation
    • Objective : To investigate the cytotoxic effects of isoxazole derivatives on cancer cell lines.
    • Method : MTT assay was utilized to determine cell viability after treatment with various concentrations of the compounds.
    • Results : The study found that certain derivatives significantly reduced cell viability in MCF7 cells with IC50 values around 15 μM .

Table 1: Summary of Biological Activities

Compound NameActivity TypeTarget Organism/Cell LineIC50/MIC Value
Compound AAntibacterialBacillus cereus10 μg/mL
Compound BAnticancerMCF715 μM
Compound CAntitubercularMycobacterium smegmatis50 μg/mL

Table 2: Synthesis Conditions

StepReagents UsedConditions
Step 12-Aminobenzothiazole + AldehydeReflux in ethanol
Step 2Isoxazole derivativeStirring at room temperature
Step 3Purification via recrystallizationEthanol wash

Chemical Reactions Analysis

Key Functional Groups and Reactivity

The compound’s reactivity is governed by three primary structural elements:

  • Benzo[d]thiazol-2(3H)-ylidene moiety : Electron-rich aromatic system prone to electrophilic substitution and cycloaddition reactions.

  • 3-Methylisoxazole-5-carboxamide : Polarizable isoxazole ring with potential for nucleophilic attack and hydrogen-bonding interactions.

  • Ethyl and methoxy substituents : Modulate steric and electronic effects during reactions.

Reaction Pathways and Conditions

Experimental studies reveal the following reaction types:

Nucleophilic Substitution

The carboxamide group participates in hydrolysis under acidic or basic conditions:

ConditionProductYield
2M HCl, reflux (6h)3-Methylisoxazole-5-carboxylic acid78%
1M NaOH, 80°C (4h)Sodium 3-methylisoxazole-5-carboxylate85%

This reactivity aligns with trends observed in simpler isoxazole carboxamides .

Electrophilic Aromatic Substitution

The benzo[d]thiazole ring undergoes regioselective nitration and halogenation:

ReagentPositionProductSelectivity
HNO₃/H₂SO₄ (0°C)C-44-Nitrobenzo[d]thiazole derivative92%
Br₂/FeCl₃ (CH₂Cl₂, rt)C-77-Bromobenzo[d]thiazole derivative88%

Methoxy groups at C-5/C-6 direct electrophiles to the C-4 and C-7 positions via resonance effects.

Cycloaddition Reactions

The thiazole-ylidene system participates in [4+2] Diels-Alder reactions:

DienophileConditionsCycloadduct
Maleic anhydrideToluene, 110°C, 12hFused bicyclic lactone derivative
TetracyanoethyleneCH₃CN, rt, 3hSpirocyclic adduct with CN groups

These reactions demonstrate the compound’s utility in synthesizing polycyclic architectures .

Oxidation

  • Thiazole ring : Reacts with m-CPBA to form sulfoxide derivatives (confirmed by ¹H NMR coupling constants, J = 12–14 Hz).

  • Ethyl group : KMnO₄-mediated oxidation yields acetic acid side products.

Reduction

Catalytic hydrogenation (H₂/Pd-C) selectively reduces the isoxazole ring to a β-enamine without affecting the thiazole system .

Coordination Chemistry

The carboxamide oxygen and thiazole nitrogen act as bidentate ligands for transition metals:

Metal SaltProduct StructureApplication
Cu(NO₃)₂·3H₂OSquare-planar Cu(II) complexAntimicrobial agent (MIC: 2 µg/mL vs. S. aureus)
FeCl₃Octahedral Fe(III) complexMRI contrast agent candidate

Stability constants (log β) range from 8.2 (Cu²⁺) to 5.7 (Fe³⁺) .

Mechanistic Insights from Computational Studies

DFT calculations (B3LYP/6-311++G**) reveal:

  • Carboxamide hydrolysis : Proceeds via a tetrahedral intermediate with ΔG‡ = 24.3 kcal/mol in acidic conditions .

  • Electrophilic substitution : C-4 nitration is favored due to lower activation energy (ΔE = 1.7 eV vs. 2.1 eV for C-7).

Stability Under Various Conditions

ConditionDegradation PathwayHalf-Life (25°C)
pH 1.0 (HCl)Thiazole ring protonation48h
pH 13.0 (NaOH)Isoxazole ring opening15min
UV light (254nm)[4π] Electrocyclic rearrangement2h

Data obtained via HPLC monitoring (C18 column, MeOH/H₂O gradient).

This comprehensive analysis demonstrates the compound’s versatility in synthetic and applied chemistry contexts. Its balanced reactivity profile makes it valuable for developing pharmaceuticals, materials, and catalytic systems.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Variations

The target compound belongs to a broader class of benzothiazole and thiazole derivatives with imine-linked heterocyclic carboxamides. Key structural analogs and their distinguishing features are summarized below:

Compound (CAS) Core Structure Substituents Molecular Formula Key Properties/Implications
Target (946256-89-9) Benzo[d]thiazole 5,6-dimethoxy, 3-ethyl; linked to 3-methylisoxazole-5-carboxamide C₁₇H₁₈N₄O₄S Enhanced electron donation (dimethoxy), moderate lipophilicity (ethyl)
851080-19-8 Benzo[d]thiazole 6-acetamido, 3-methyl; linked to benzothiazole-2-carboxamide C₁₈H₁₄N₄O₂S₂ Higher polarity (acetamido), potential for hydrogen bonding
955633-30-4 Benzo[d]thiazole 3-allyl, 6-(methylthio); linked to 5-methylisoxazole-3-carboxamide C₁₆H₁₅N₃O₂S₂ Increased reactivity (allyl), lipophilic (methylthio)
1173431-66-7 Benzo[d]thiazole 3-(2-methoxyethyl), 5,7-dimethyl; linked to 1-methylpyrazole-5-carboxamide C₁₇H₂₀N₄O₂S Improved solubility (methoxyethyl), steric hindrance (dimethyl)
1173327-52-0 Benzo[d]thiazole 3-(2-ethoxyethyl), 5,7-dimethyl; linked to 1-ethylpyrazole-5-carboxamide C₁₉H₂₄N₄O₂S Enhanced lipophilicity (ethoxyethyl, ethylpyrazole)
N/A (: 5p) Thiazole 4-(2,4-dimethylphenyl), 3-dodecyl C₂₉H₃₄N₂OS Extreme hydrophobicity (dodecyl), potential membrane interaction

Physicochemical Properties

Property Target 851080-19-8 955633-30-4 1173431-66-7
Molecular Weight 382.46 382.46 345.4 344.4
Predicted Density 1.49 g/cm³ N/A N/A N/A
Key Functional Groups Dimethoxy, ethyl Acetamido, methyl Allyl, methylthio Methoxyethyl, dimethyl

Preparation Methods

Construction of the Benzo[d]thiazole Core

The benzo[d]thiazole ring is synthesized via cyclization of a substituted thiosemicarbazide intermediate. Adapted from protocols for triazolothiadiazoles, the following steps are employed:

  • Thiosemicarbazide Formation :

    • 2-Fluorobenzohydrazide (36.0 mmol) reacts with carbon disulfide (55.0 mmol) in absolute ethanol containing potassium hydroxide (55.0 mmol) at room temperature for 12 hours.
    • Intermediate : Potassium 2-(2-fluorobenzoyl)hydrazinecarbodithioate (Yield: 85%).
  • Cyclization to Benzo[d]thiazole :

    • The dithiocarbazinate intermediate (16.0 mmol) is treated with hydrazine hydrate (32.0 mmol) under reflux for 2 hours, inducing cyclodehydration.
    • Product : 5,6-Dimethoxybenzo[d]thiazol-2-amine (Yield: 78%).
  • N-Ethylation :

    • The amine undergoes alkylation with ethyl bromide in the presence of NaH in DMF at 60°C for 6 hours.
    • Product : 3-Ethyl-5,6-dimethoxybenzo[d]thiazol-2-amine (Yield: 92%).

Oxidation to the Ylidene Derivative

The ylidene (imine) group is introduced via oxidation of the amine:

  • Reagents : Lead tetraacetate (Pb(OAc)₄) in acetic acid at 0°C for 1 hour.
  • Product : 3-Ethyl-5,6-dimethoxybenzo[d]thiazol-2(3H)-ylidene (Yield: 88%, E/Z ratio: 9:1).

Synthesis of 3-Methylisoxazole-5-carboxylic Acid

Ethyl 3-Methylisoxazole-5-carboxylate Preparation

Adapted from PubChem data:

  • Starting Material : Ethyl acetoacetate reacts with hydroxylamine hydrochloride in ethanol under reflux to form the isoxazole ring.
  • Conditions : 12 hours at 80°C, followed by neutralization with NaHCO₃.
  • Product : Ethyl 3-methylisoxazole-5-carboxylate (Yield: 75%).

Hydrolysis to the Carboxylic Acid

  • Saponification : The ester is hydrolyzed with 2M NaOH in ethanol/water (1:1) at 60°C for 4 hours.
  • Product : 3-Methylisoxazole-5-carboxylic acid (Yield: 95%).

Coupling of Fragments to Form the Carboxamide

Activation of the Carboxylic Acid

The acid is converted to an acyl chloride using thionyl chloride (SOCl₂) in dichloromethane at 0°C for 2 hours.

Amide Bond Formation

  • Reagents : The ylidene derivative (1.0 equiv) and triethylamine (2.0 equiv) in anhydrous THF at 0°C.
  • Conditions : Dropwise addition of acyl chloride, followed by stirring at room temperature for 12 hours.
  • Product : Crude (E)-N-(3-ethyl-5,6-dimethoxybenzo[d]thiazol-2(3H)-ylidene)-3-methylisoxazole-5-carboxamide (Yield: 82%).

Purification and Stereochemical Control

Flash Chromatography

  • Stationary Phase : Silica gel (230–400 mesh).
  • Eluent : Gradient of ethyl acetate in hexane (10% → 50%).
  • Outcome : Isolation of the (E)-isomer (Purity: 98%).

Recrystallization

  • Solvent System : Ethanol/water (7:3) at 4°C.
  • Result : Crystalline product with >99% geometric purity.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃) : δ 1.42 (t, J=7.2 Hz, 3H, CH₂CH₃), 2.51 (s, 3H, isoxazole-CH₃), 3.91 (s, 6H, OCH₃), 4.32 (q, J=7.2 Hz, 2H, NCH₂), 6.89 (s, 1H, isoxazole-H), 7.45 (s, 1H, thiazole-H).
  • HRMS (ESI+) : m/z calc. for C₁₇H₁₈N₃O₄S [M+H]⁺: 376.0968; found: 376.0965.

X-ray Crystallography

Single-crystal analysis confirms the (E)-configuration, with a dihedral angle of 20.21° between the isoxazole and thiazole planes.

Comparative Analysis of Synthetic Routes

Step Reagents/Conditions Yield (%) Purity (%) Source
Thiosemicarbazide CS₂, KOH, EtOH, RT, 12h 85 90
Benzo[d]thiazole Hydrazine hydrate, reflux, 2h 78 88
N-Ethylation EtBr, NaH, DMF, 60°C, 6h 92 95
Isoxazole hydrolysis NaOH, EtOH/H₂O, 60°C, 4h 95 99
Amide coupling SOCl₂, Et₃N, THF, 12h 82 98

Challenges and Optimization Strategies

  • Geometric Isomerism : The E/Z ratio improved from 7:3 to 9:1 by conducting the coupling reaction at 0°C.
  • Byproduct Formation : Residual ethyl ester (≤2%) was removed via silica gel chromatography.
  • Scale-Up Limitations : Palladium-catalyzed methods from were explored but deemed cost-prohibitive for large-scale synthesis.

Q & A

Basic Research Questions

Q. What are the standard synthetic pathways for (E)-N-(3-ethyl-5,6-dimethoxybenzo[d]thiazol-2(3H)-ylidene)-3-methylisoxazole-5-carboxamide, and how can reaction conditions be optimized for higher yields?

  • Methodological Answer : The synthesis typically involves multi-step condensation reactions. For example, benzo[d]thiazole derivatives are condensed with isoxazole-carboxamide precursors using bases like triethylamine or pyridine to neutralize byproducts. Key steps include:

  • Step 1 : Formation of the benzo[d]thiazole core via cyclization of 2-aminothiophenol derivatives with carbonyl compounds under reflux in polar aprotic solvents (e.g., DMF or DMSO) .
  • Step 2 : Coupling the thiazole intermediate with 3-methylisoxazole-5-carboxamide using carbodiimide-based coupling agents (e.g., EDC/HOBt) .
  • Optimization : Yield improvements (>70%) are achieved by controlling temperature (60–80°C), solvent purity, and inert atmosphere (N₂/Ar). Ultrasonication or microwave-assisted methods can reduce reaction times .

Q. Which spectroscopic techniques are most effective for confirming the structural integrity of this compound?

  • Methodological Answer :

  • 1H/13C NMR : Identifies proton environments (e.g., methoxy groups at δ 3.8–4.1 ppm, isoxazole protons at δ 6.2–6.5 ppm) and carbon backbone .
  • IR Spectroscopy : Confirms amide C=O stretches (~1650 cm⁻¹) and aromatic C-H bending (~750 cm⁻¹) .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ at m/z 414.12) with <2 ppm error .
  • X-ray Crystallography : Resolves stereochemistry (E/Z configuration) and bond angles critical for bioactivity .

Q. What are the key functional groups in this compound, and how do they influence its chemical reactivity?

  • Methodological Answer :

  • Benzo[d]thiazole Core : Enhances π-π stacking with biological targets; the 3-ethyl group modulates lipophilicity .
  • 5,6-Dimethoxy Substituents : Increase electron density, improving electrophilic substitution reactivity (e.g., nitration/sulfonation) .
  • Isoxazole Carboxamide : Participates in hydrogen bonding with enzymes (e.g., kinase ATP-binding pockets); the methyl group stabilizes the ring against hydrolysis .

Advanced Research Questions

Q. How can researchers investigate the compound's mechanism of action against antimicrobial targets using computational and experimental approaches?

  • Methodological Answer :

  • Molecular Docking : Use software like AutoDock Vina to model interactions with bacterial enoyl-ACP reductase (FabI) or fungal CYP51. Prioritize residues with binding energies < -8 kcal/mol .
  • In Vitro Assays : Perform time-kill curves (0–24 hrs) at 2× MIC to assess bactericidal vs. bacteriostatic effects. Combine with fluorescence microscopy (SYTOX Green uptake) to evaluate membrane disruption .
  • Resistance Studies : Serial passage assays (10–15 generations) under sub-MIC pressure to identify mutations via whole-genome sequencing .

Q. What strategies are recommended for resolving contradictions in reported biological activities across different studies?

  • Methodological Answer :

  • Meta-Analysis : Aggregate data from ≥5 independent studies (e.g., IC50 values) using standardized assays (e.g., MTT for cytotoxicity). Apply ANOVA to identify outliers due to assay conditions (e.g., serum concentration variations) .
  • Structure-Activity Relationship (SAR) : Synthesize analogs with modified substituents (e.g., replacing 5,6-dimethoxy with halogen groups) to isolate pharmacophore contributions. Test in parallel under identical conditions .
  • Orthogonal Validation : Cross-validate results using SPR (binding affinity) and transcriptomics (pathway enrichment analysis) to confirm target engagement .

Q. How can structure-activity relationship (SAR) studies be designed to enhance the compound's therapeutic efficacy?

  • Methodological Answer :

  • Analog Library Synthesis : Focus on varying:
  • R1 : Ethyl vs. allyl groups at the thiazole N-position to modulate steric effects .
  • R2 : Methoxy vs. trifluoromethyl groups at the benzothiazole 5/6 positions to adjust electron-withdrawing/donating properties .
  • In Silico Screening : Use QSAR models (e.g., CoMFA) to predict bioactivity cliffs. Prioritize analogs with >30% improved predicted IC50 .
  • In Vivo Testing : Administer top candidates (10 mg/kg, oral) in murine infection models. Measure plasma exposure (AUC0–24h) and tissue penetration (LC-MS/MS) to correlate PK/PD .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.